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2(1H)-quinoxalinone, 8-nitro- Documentation Hub

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  • Product: 2(1H)-quinoxalinone, 8-nitro-
  • CAS: 73148-21-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Safety and Toxicity of 8-nitro-2(1H)-quinoxalinone

Introduction Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core scaffold for a multitude of pharmacologically active agents.[1][2] Their broad spectrum of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core scaffold for a multitude of pharmacologically active agents.[1][2] Their broad spectrum of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties, has made them a focal point in medicinal chemistry and drug development.[3][4] The quinoxalin-2(1H)-one moiety, in particular, is a privileged structure found in various natural products and synthetic pharmaceuticals.[3] The introduction of a nitro group, as in 8-nitro-2(1H)-quinoxalinone, can significantly modulate the molecule's electronic properties and biological activity, often enhancing its potency but also potentially increasing its toxicity.[5]

This guide provides a comprehensive overview of the safety and toxicological profile of 8-nitro-2(1H)-quinoxalinone. Given the limited direct data available for this specific isomer, this document synthesizes information from safety data sheets (SDS) of the parent compound, 2(1H)-quinoxalinone, and closely related nitro-substituted analogs. It also incorporates findings from acute toxicity studies on the isomeric 6-nitro-2(1H)-quinoxalinone to provide a robust, scientifically-grounded assessment for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on GHS classifications for 2(1H)-quinoxalinone and 8-nitroquinoline, 8-nitro-2(1H)-quinoxalinone should be handled as a hazardous substance with the following potential classifications[6][7]:

  • Skin Irritation (Category 2): Causes skin irritation.[6]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]

  • Acute Toxicity (Oral, Dermal, Inhalation - Category 4): May be harmful if swallowed, in contact with skin, or if inhaled (inferred from 8-nitroquinoline).[7][8]

  • Carcinogenicity (Category 2): Suspected of causing cancer (inferred from 8-nitroquinoline).[7]

GHS Hazard Summary Table

Hazard ClassCategoryHazard StatementSource (Analog)
Skin Corrosion/Irritation2H315: Causes skin irritation[6]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[6]
STOT - Single Exposure3H335: May cause respiratory irritation[6]
Acute Toxicity, Oral4 (Assumed)H302: Harmful if swallowed[7]
Acute Toxicity, Dermal4 (Assumed)H312: Harmful in contact with skin[7]
Acute Toxicity, Inhalation4 (Assumed)H332: Harmful if inhaled[7]
Carcinogenicity2 (Assumed)H351: Suspected of causing cancer[7]

Toxicological Profile

Direct toxicological studies on 8-nitro-2(1H)-quinoxalinone are not published. However, a comprehensive acute toxicity study on the closely related isomer, 6-nitro-2(1H)-quinoxalinone (NQX) , provides critical insights.[9][10] The study, conducted in Wistar rats via intraperitoneal (i.p.) injection, is the most relevant available model for assessing the acute toxicity of nitro-quinoxalinone derivatives.

Acute Toxicity Data (6-nitro-2(1H)-quinoxalinone) [9][10]

ParameterValueRouteSpeciesClassification
LD₅₀ (Median Lethal Dose) 161.16 mg/kgIntraperitonealRatModerately Toxic
LMD (Lethal Minimal Dose) 60 mg/kgIntraperitonealRat-
NOAEL (No-Observed-Adverse-Effect Level) 40 mg/kgIntraperitonealRat-

Causality of Toxic Effects: The toxicity of NQX is dose-dependent. The nitro group likely plays a role in the observed toxicity, a common feature of nitroaromatic compounds which can undergo metabolic reduction to form reactive intermediates.

Clinical Signs of Toxicity: At doses of 60 mg/kg and higher, the following clinical signs were observed in rats[9]:

  • Decreased motor activity

  • Respiratory distress (polypnea)

  • Twisting and hair straightening (piloerection)

  • Agitation followed by sleepiness

  • Diarrhea

  • Decreased body weight, food and water consumption

At the NOAEL dose of 40 mg/kg, no significant changes in animal viability, body weight, food/water intake, or key hematological and biochemical parameters were observed over a 14-day period.[9][10]

Safe Handling and Storage Protocol

Given the compound's irritant properties and potential for acute toxicity, rigorous adherence to safe handling protocols is mandatory. The causality behind these protocols is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Experimental Protocol: Chemical Handling

  • Engineering Controls:

    • 1.1. Conduct all manipulations of solid 8-nitro-2(1H)-quinoxalinone and its solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

    • 1.2. Ensure the fume hood has a face velocity appropriate for handling potent compounds (typically 80-120 feet per minute).

  • Personal Protective Equipment (PPE):

    • 2.1. Hand Protection: Wear nitrile gloves (double-gloving is recommended) at all times. Discard gloves immediately if contamination occurs and wash hands thoroughly.

    • 2.2. Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes and dust.

    • 2.3. Body Protection: Wear a fully buttoned laboratory coat. For larger quantities, a chemically resistant apron is advised.[11]

  • Handling Procedures:

    • 3.1. Avoid generating dust. When weighing, use a spatula to carefully transfer the solid. Do not pour the powder.

    • 3.2. Wash hands thoroughly after handling, even if gloves were worn.

    • 3.3. Prepare solutions in the fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • 4.1. Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

    • 4.2. Keep away from strong acids and bases.[11]

    • 4.3. Store in a locked cabinet or area accessible only to authorized personnel.

G cluster_prep Preparation & Risk Assessment cluster_handling Safe Handling Workflow cluster_storage Storage & Disposal start Obtain Compound sds Review SDS of Analogs (e.g., 2(1H)-Quinoxalinone) start->sds risk Perform Risk Assessment: - Identify Hazards - Determine Quantities sds->risk ppe Select Appropriate PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat risk->ppe hood Work in Chemical Fume Hood ppe->hood weigh Weigh Solid Carefully (Avoid Dust Generation) hood->weigh dissolve Prepare Solution weigh->dissolve cleanup Clean Work Area dissolve->cleanup store Store Tightly Closed in Cool, Dry, Ventilated Area cleanup->store dispose Dispose of Waste in Labeled Hazardous Waste Container store->dispose end End of Process dispose->end

Caption: Workflow for safe handling of 8-nitro-2(1H)-quinoxalinone.

Emergency Procedures

A self-validating emergency protocol ensures that personnel are prepared for accidental exposures, minimizing potential harm.

4.1 First-Aid Measures

The immediate first-aid response is critical to mitigate the effects of exposure.[11]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Do NOT induce vomiting. Obtain emergency medical attention immediately.[11]

4.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use foam, dry powder, carbon dioxide, or water spray.[11]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[11]

  • Specific Hazards: As with many organic nitrogen compounds, combustion may produce toxic oxides of nitrogen.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

4.3 Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3. Avoid breathing dust. Ensure adequate ventilation.[12]

  • Environmental Precautions: Prevent the chemical from entering drains or public waters.[11]

  • Containment and Cleaning:

    • For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal. Minimize dust generation.[11]

    • For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

G cluster_immediate Immediate Actions cluster_containment Containment & Cleanup cluster_type Spill Type cluster_final Final Steps start Accidental Release Occurs evacuate Evacuate Area start->evacuate alert Alert Colleagues & Supervisor evacuate->alert ppe Don PPE alert->ppe contain Contain Spill (Prevent spread to drains) ppe->contain solid Solid Spill contain->solid liquid Liquid Spill contain->liquid sweep Sweep into Labeled Hazardous Waste Container solid->sweep absorb Absorb with Inert Material liquid->absorb decontaminate Decontaminate Spill Area sweep->decontaminate absorb->sweep dispose Dispose of Waste per Institutional Guidelines decontaminate->dispose report Report Incident dispose->report

Caption: Logical flow for responding to an accidental chemical spill.

Conclusion

While direct safety and toxicity data for 8-nitro-2(1H)-quinoxalinone are sparse, a thorough analysis of its parent structure and nitro-substituted analogs allows for a robust preliminary hazard assessment. It should be handled as a compound that is irritating to the skin, eyes, and respiratory system, with potential for moderate acute toxicity and possible carcinogenicity. The findings from the acute toxicity study of its 6-nitro isomer, which established an LD₅₀ of 161.16 mg/kg and a NOAEL of 40 mg/kg in rats, provide crucial quantitative data for risk assessment.[9][10]

Researchers and drug development professionals must employ stringent engineering controls, appropriate personal protective equipment, and meticulous handling procedures to minimize exposure. Adherence to the protocols outlined in this guide is essential for the safe utilization of 8-nitro-2(1H)-quinoxalinone in a research and development setting.

References

  • Nakache, R., et al. (2017). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H)-quinoxalinone) in wistar rats. Cogent Chemistry, 3(1), 1301242. [Link]

  • Gondru, R., et al. (2023). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. ResearchGate. [Link]

  • ResearchGate. (n.d.). 8-Nitroquinoline. [Link]

  • Chemsrc. (2025). 2(1H)-Quinoxalinone | CAS#:1196-57-2. [Link]

  • Rajurkar, R.M., et al. (2010). Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives- A review. Pharmacophore, 1(2), 84-95. [Link]

  • Asif, M. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6433. [Link]

  • Nakache, R., et al. (2017). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H)-quinoxalinone) in wistar rats. Taylor & Francis Online. [Link]

  • ResearchGate. (2017). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H) quinoxalinone) in wistar rats. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(11), 3469. [Link]

  • Synerzine. (2018). Quinoxaline Safety Data Sheet. [Link]

  • PubChem. (n.d.). 2(1H)-Quinoxalinone. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. [Link]

  • Ali, M. M., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(7), 864-873. [Link]

  • Zhang, L., et al. (2014). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(10), 2267-2270. [Link]

  • Wang, Y., et al. (2021). Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. Organic Chemistry Frontiers, 8(15), 4055-4061. [Link]

  • Cheeseman, G. W. H., & Rafiq, M. (1971). Quinoxalines and related compounds. Part VIII. The reactions of quinoxaline-2(1H)-ones and -2,3(1H,4H)-diones with hydrazine. Journal of the Chemical Society C: Organic, 452-454. [Link]

  • British Red Cross. (n.d.). First aid for poisoning and harmful substances. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 8-Nitroquinoxalin-2-one via Hinsberg Condensation

Abstract The quinoxalin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This application note provides a comprehensive, field-proven proto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxalin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This application note provides a comprehensive, field-proven protocol for the synthesis of 8-nitroquinoxalin-2-one, a valuable intermediate for drug development. The synthesis is achieved through the classic Hinsberg condensation reaction, a robust and reliable method involving the cyclocondensation of 4-nitro-1,2-phenylenediamine with glyoxylic acid. This document details the underlying reaction mechanism, provides a step-by-step experimental workflow, outlines expected characterization data, and offers expert insights into potential challenges and troubleshooting.

Introduction and Scientific Rationale

Quinoxaline derivatives are a critical class of nitrogen-containing heterocycles that exhibit a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The quinoxalin-2-one core, in particular, is a frequent motif in compounds that have advanced into clinical trials, underscoring its importance for drug discovery professionals.[2] The introduction of a nitro group onto the benzene ring, as in 8-nitroquinoxalin-2-one, can significantly modulate the molecule's electronic properties and biological activity, making it a key building block for developing new therapeutic agents.

The most common and effective method for synthesizing the quinoxaline core is the Hinsberg condensation, first reported in 1884, which involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] This protocol adapts this classic reaction for the specific synthesis of quinoxalin-2-ones by utilizing an α-keto acid as the dicarbonyl equivalent. The choice of 4-nitro-1,2-phenylenediamine and glyoxylic acid as starting materials provides a direct and efficient route to the target molecule. While traditional methods often required harsh conditions, modern adaptations allow for milder and more efficient transformations.[4]

Reaction Mechanism and Causality

The synthesis of 8-nitroquinoxalin-2-one proceeds via an acid-catalyzed condensation-cyclization-dehydration cascade. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of 4-nitro-1,2-phenylenediamine on the aldehyde carbonyl of glyoxylic acid. The more nucleophilic amino group (para to the nitro group) is expected to react preferentially.

  • Iminium Formation & Cyclization: The resulting hemiaminal intermediate rapidly dehydrates to form an imine. Subsequently, the second, ortho-positioned amino group performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl.

  • Dehydration: The final step is the dehydration of the cyclic intermediate, which is promoted by the acidic environment, leading to the formation of the stable, aromatic quinoxalin-2-one ring system.

The use of a protic solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid), facilitates proton transfer steps, activating the carbonyl groups and promoting the necessary dehydration steps.[5][6]

Hinsberg_Mechanism Fig 1: Reaction Mechanism for 8-Nitroquinoxalin-2-one Synthesis Reactants 4-Nitro-1,2-phenylenediamine + Glyoxylic Acid Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine Dehydration (-H₂O) Cyclic_Intermediate Cyclized Intermediate Imine->Cyclic_Intermediate Intramolecular Cyclization Product 8-Nitroquinoxalin-2-one Cyclic_Intermediate->Product Dehydration (-H₂O)

Caption: Fig 1: Reaction Mechanism for 8-Nitroquinoxalin-2-one Synthesis.

A Note on Regioselectivity: The use of an unsymmetrical starting material like 4-nitro-1,2-phenylenediamine can potentially lead to the formation of two regioisomers: the desired 8-nitroquinoxalin-2-one and the 7-nitroquinoxalin-2-one isomer. Literature suggests that such reactions are not always perfectly regioselective.[7] Therefore, careful purification and analytical characterization are essential to isolate and confirm the identity of the desired product.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 8-nitroquinoxalin-2-one on a laboratory scale.

Materials and Equipment
Reagents & Materials Grade Supplier
4-Nitro-1,2-phenylenediamine≥98%Sigma-Aldrich
Glyoxylic acid monohydrate≥98%Sigma-Aldrich
Ethanol (EtOH)AnhydrousFisher Scientific
Glacial Acetic AcidACS GradeVWR
Ethyl Acetate (EtOAc)ACS GradeMerck
HexanesACS GradeMerck
Deionized Water (H₂O)--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-
Equipment
250 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Buchner funnel and filter flask
Rotary evaporator
Glassware for column chromatography
TLC plates (silica gel 60 F₂₅₄)
Standard laboratory glassware
Safety Precautions
  • 4-Nitro-1,2-phenylenediamine: This compound is harmful if swallowed and may cause an allergic skin reaction.[8] It is a suspected mutagen.[9] Handle with extreme care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[10]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.[11] Avoid creating and inhaling dust.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[9]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1,2-phenylenediamine (1.53 g, 10.0 mmol).

  • Dissolution: Add 100 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the diamine is fully dissolved. A deep red or orange solution is expected.

  • Addition of Reactant: In a separate beaker, dissolve glyoxylic acid monohydrate (0.92 g, 10.0 mmol) in 20 mL of ethanol. Add this solution dropwise to the stirring solution of the diamine at room temperature.

  • Acid Catalyst: Add glacial acetic acid (0.5 mL) to the reaction mixture to serve as a catalyst.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50:50 Ethyl Acetate:Hexanes. The product should appear as a new, more polar spot.

  • Cooling and Precipitation: Once the reaction is complete (as indicated by the consumption of the starting material), remove the heating mantle and allow the flask to cool to room temperature. A precipitate may form upon cooling. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol (2 x 15 mL) to remove soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50 °C overnight. The expected product is a yellow to orange solid.

Purification

The crude product may contain the 7-nitro isomer. Purification by column chromatography is recommended for obtaining a high-purity sample.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

  • Procedure: Dissolve the crude product in a minimal amount of ethyl acetate or acetone and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the prepared column. Elute with the solvent gradient, collecting fractions and monitoring by TLC to isolate the desired isomer. Combine the pure fractions and remove the solvent using a rotary evaporator.

Experimental Workflow Visualization

Workflow Fig 2: Experimental Workflow for 8-Nitroquinoxalin-2-one Start Dissolve 4-Nitro-1,2-phenylenediamine in Ethanol Add_GA Add Glyoxylic Acid Solution Start->Add_GA Add_Catalyst Add Acetic Acid Catalyst Add_GA->Add_Catalyst Reflux Reflux for 4-6 hours (Monitor by TLC) Add_Catalyst->Reflux Cool Cool to Room Temp, then Ice Bath Reflux->Cool Filter Vacuum Filter & Wash with Cold Ethanol Cool->Filter Dry Dry Crude Product Filter->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Pure Product (NMR, IR, MS) Purify->Characterize

Caption: Fig 2: Experimental Workflow for 8-Nitroquinoxalin-2-one.

Characterization and Expected Results

Property Expected Value / Characteristics
Molecular Formula C₈H₅N₃O₃
Molecular Weight 191.14 g/mol
Appearance Yellow to orange solid
Melting Point >250 °C (expected for nitro-substituted heterocyclic amides)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.5 (s, 1H, -NH-), ~8.3 (s, 1H, H-3), ~8.1 (d, 1H, H-7), ~7.9 (d, 1H, H-9), ~7.5 (t, 1H, H-6). Note: Exact shifts and coupling constants require experimental verification.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~155 (C=O), ~145-120 (Aromatic & C=N carbons), ~115-120 (Aromatic carbons). Note: Specific assignments require 2D NMR.
IR Spectroscopy (ATR)ν (cm⁻¹): 3200-3000 (N-H stretch), 1680-1660 (C=O, amide I), 1550-1530 & 1350-1330 (N-O, nitro stretch), 1620-1580 (C=N stretch).
Mass Spectrometry (ESI+)m/z: 192.04 [M+H]⁺, 214.02 [M+Na]⁺

Troubleshooting and Field-Proven Insights

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Insufficient heating or reaction time; Inactive reagents.Ensure the reaction reaches a steady reflux. Extend the reaction time and monitor by TLC. Verify the quality of the starting materials.
Formation of a Mixture of Isomers Non-regioselective nature of the reaction with the unsymmetrical diamine.This is an expected challenge. Efficient purification via column chromatography is essential. Experiment with different solvent systems (e.g., DMF, acetic acid) to potentially improve regioselectivity.
Product is Difficult to Purify Presence of starting material or polymeric side products.Ensure the reaction goes to completion. If the product is insoluble, trituration with a suitable solvent (e.g., hot ethanol or acetonitrile) can help remove impurities.
Dark, Tarry Byproducts Decomposition of starting materials or product at high temperatures.Ensure the reflux temperature is not excessively high. Consider running the reaction at a lower temperature for a longer duration.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 8-nitroquinoxalin-2-one via the Hinsberg condensation. By carefully following the outlined steps, researchers can reliably produce this valuable chemical intermediate. The provided mechanistic insights, workflow diagrams, and troubleshooting guide serve as a comprehensive resource for scientists and professionals in drug development, enabling the efficient synthesis and subsequent exploration of novel quinoxalin-2-one derivatives.

References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

  • Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • A Facile and Multi-Gram Scale Regioselective Synthesis of 7-Nitroquinoxalin-2-Amine. ResearchGate. Available at: [Link]

  • 8-Nitroquinoline. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. PubMed Central. Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. Royal Society of Chemistry. Available at: [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. arkat-usa.org. Available at: [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link]

  • Quinoxaline Synthesis via o-Phenylenediamine. Scribd. Available at: [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. Available at: [Link]

  • Amended Safety Assessment of 4-Nitro-o-Phenylenediamine as Used in Cosmetics. cir-safety.org. Available at: [Link]

  • Synthesis, pharmacological application of quinoxaline and its derivative. ijrti.org. Available at: [Link]

  • Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches. ResearchGate. Available at: [Link]

  • Lecture 3 Acid Catalyzed Reactions I. NPTEL Archive. Available at: [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. Available at: [Link]

  • Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. OpenReview. Available at: [Link]

Sources

Application

Technical Application Note: Protocol for Chlorination of 8-Nitro-2(1H)-quinoxalinone with POCl3

Executive Summary This application note details the synthetic protocol for converting 8-nitro-2(1H)-quinoxalinone (also known as 8-nitro-2-hydroxyquinoxaline) to 2-chloro-8-nitroquinoxaline using Phosphorus Oxychloride (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for converting 8-nitro-2(1H)-quinoxalinone (also known as 8-nitro-2-hydroxyquinoxaline) to 2-chloro-8-nitroquinoxaline using Phosphorus Oxychloride (POCl


). This transformation is a critical intermediate step in the synthesis of bioactive heterocyclic compounds, particularly kinase inhibitors and antibacterial agents where the 2-chloro position serves as a handle for subsequent nucleophilic aromatic substitutions (

).

Key Technical Insight: The presence of the electron-withdrawing nitro group at the 8-position significantly deactivates the quinoxaline ring. While this increases the electrophilicity of the C2 position (beneficial for the final substitution), it decreases the nucleophilicity of the lactam oxygen, potentially slowing the initial activation step. Therefore, this protocol incorporates N,N-Dimethylformamide (DMF) as a nucleophilic catalyst to generate the highly reactive Vilsmeier-Haack intermediate in situ.

Reaction Mechanics & Logic

Mechanistic Pathway

The reaction does not proceed via a simple substitution of a hydroxyl group. It follows an activation-displacement mechanism:

  • Tautomerization: The substrate exists in equilibrium between the lactam (major, amide-like) and lactim (minor, enol-like) forms.

  • Activation (Vilsmeier-Haack):

    • Without Catalyst:[1] The lactam oxygen attacks the electrophilic phosphorus of POCl

      
      , releasing Cl
      
      
      
      and forming a dichlorophosphoryl intermediate.
    • With DMF Catalyst (Preferred): DMF reacts with POCl

      
       to form the chloroiminium ion (Vilsmeier reagent) .[2] This species is significantly more electrophilic than POCl
      
      
      
      alone, rapidly activating the deactivated lactam oxygen of the 8-nitro substrate.
  • Nucleophilic Displacement: The chloride ion (Cl

    
    ) attacks the C2 carbon, displacing the activated leaving group to form the aromatic 2-chloro-8-nitroquinoxaline.
    
The "Self-Validating" System

A robust protocol must provide observable feedback.

  • Visual Initiation: Upon addition of DMF to the POCl

    
     mixture, a transient color change (often yellow to orange/red) or slight fuming indicates the formation of the active Vilsmeier species.
    
  • Solubility Transition: The starting material, 8-nitro-2(1H)-quinoxalinone, is typically a high-melting solid with poor solubility. As the reaction progresses to the chlorinated product, the suspension often clears to a homogeneous solution (depending on concentration), indicating conversion.

Experimental Protocol

Materials & Equipment
ReagentRoleEquiv.Notes
8-Nitro-2(1H)-quinoxalinone Substrate1.0Dried thoroughly; moisture competes with POCl

.
Phosphorus Oxychloride (POCl

)
Reagent/Solvent10-15 volDANGER: Reacts violently with water. Corrosive.
N,N-Dimethylformamide (DMF) Catalyst0.1 - 0.5Anhydrous. Essential for nitro-substituted substrates.[3]
Dichloromethane (DCM) Extraction SolventN/AFor workup.
Sat. NaHCO

or 2M NaOH
Quenching BaseExcessTo neutralize acidic byproducts.
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Drying: Ensure all glassware is oven-dried. Moisture will consume POCl

    
     and generate phosphoric acid, which complicates purification.[4]
    
  • Charging: In a round-bottom flask equipped with a magnetic stir bar, charge 8-nitro-2(1H)-quinoxalinone (1.0 equiv).

  • Solvent Addition: Add POCl

    
      (10 volumes relative to mass of substrate, e.g., 10 mL for 1 g).
    
    • Note: Neat POCl

      
       acts as both reagent and solvent.[4] If solubility is extremely poor, an inert co-solvent like anhydrous toluene can be used, but neat is standard.
      
  • Catalysis: Add DMF (3-5 drops per gram of substrate).

    • Observation: Watch for a mild exotherm or gas evolution.

Phase 2: Reaction[2][4][5]
  • Reflux: Attach a reflux condenser with a drying tube (CaCl

    
     or N
    
    
    
    line). Heat the mixture to 100–110 °C .
  • Monitoring: Maintain reflux for 2–4 hours .

    • TLC Check: Elute a small aliquot (quenched in mini-vial with water/DCM) in 30% EtOAc/Hexanes.

    • Endpoint: Disappearance of the polar starting material (low R

      
      ) and appearance of the non-polar chlorinated product (high R
      
      
      
      , often fluorescent).
Phase 3: Workup (The "Reverse Quench")

CRITICAL SAFETY STEP: Quenching POCl


 is highly exothermic and has a delayed induction period. NEVER  add water directly to the reaction flask.[4][6]
  • Concentration (Optional but Recommended): If the scale is >5g, distill off excess POCl

    
     under reduced pressure to minimize the violence of the quench.
    
  • Quench Preparation: Prepare a beaker with crushed ice and water (approx. 20x volume of reaction).[7] Stir vigorously.

  • Addition: Slowly pour the reaction mixture (or concentrated residue) into the stirring ice water.

    • Rate Control: Add dropwise or in a thin stream. Monitor temperature; keep <20°C.

  • Neutralization: Once addition is complete, the solution will be highly acidic (HCl + H

    
    PO
    
    
    
    ). Carefully add saturated NaHCO
    
    
    or 2M NaOH until pH ~7–8.
    • Why? The product may precipitate as a solid upon neutralization.[7]

Phase 4: Isolation
  • Filtration/Extraction:

    • Method A (Precipitation): If a solid forms upon neutralization, filter the precipitate, wash with water, and dry. This is common for nitro-quinoxalines.

    • Method B (Extraction): If the product is oily or gummy, extract the aqueous layer with DCM (3x). Combine organics, wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.

Process Visualization (Workflow)[2]

G Start Start: 8-Nitro-2(1H)-quinoxalinone Activation Add POCl3 (10 vol) + DMF (Cat.) In situ Vilsmeier Reagent Formation Start->Activation Charge Flask Reflux Reflux at 100-110°C (2-4 Hours) Activation->Reflux Heat Check TLC Monitor (Disappearance of Polar SM) Reflux->Check Check->Reflux Incomplete Distill Vacuum Distillation (Remove Excess POCl3) Check->Distill Complete Quench CRITICAL: Reverse Quench Pour into Ice/Water Distill->Quench Residue Neutralize Neutralize with NaHCO3/NaOH pH 7-8 Quench->Neutralize Hydrolysis Isolate Filter Solid OR Extract (DCM) Yield: 2-Chloro-8-nitroquinoxaline Neutralize->Isolate Precipitation

Figure 1: Step-by-step workflow for the chlorination of 8-nitro-2(1H)-quinoxalinone emphasizing the critical safety quench step.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Deactivated RingIncrease DMF catalyst load (up to 1.0 eq) or reaction time.
Product Hydrolysis Acidic WorkupEnsure rapid neutralization after quenching. The 2-chloro group is labile in hot acid.
Violent Quench Excess POCl

Distill off more POCl

before quenching.[7][8] Use a larger ice bath.
Sticky Solid ImpuritiesRecrystallize from Ethanol or Acetonitrile.

References

  • Organic Chemistry Portal. (2024). Synthesis of Quinoxalinones.[3][7][9][10][11] Retrieved from [Link]

  • Google Patents. (2014). CN103709100A - Preparation method of 8-chloroquinolone derivative.

Sources

Method

Application Notes &amp; Protocols: A Guide to Metal-Free C-H Activation of 8-Nitro-2(1H)-quinoxalinone Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Greener, Efficient Synthesis The quinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif, forming the core of nume...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener, Efficient Synthesis

The quinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity and applications in materials science.[1] Consequently, methods for its derivatization are of paramount importance to the drug discovery and development pipeline.[2] Historically, the functionalization of such heterocycles relied heavily on transition-metal-catalyzed cross-coupling reactions. While powerful, these methods often necessitate pre-functionalized starting materials and carry the risk of metallic contamination in the final active pharmaceutical ingredients (APIs).

In recent years, a paradigm shift towards more sustainable and atom-economical synthetic strategies has occurred.[3] Direct C–H functionalization has emerged as a leading approach, avoiding the need for pre-functionalization and reducing synthetic steps.[4][5] Within this field, metal-free activation pathways are particularly attractive as they offer an environmentally benign route to novel molecular architectures.[6]

This guide focuses specifically on the metal-free C-H activation of 8-nitro-2(1H)-quinoxalinone derivatives. The presence of the strongly electron-withdrawing nitro group at the C8 position significantly modulates the electronic properties of the heterocyclic system, influencing its reactivity and providing a handle for further transformations. Understanding how to leverage these properties for selective C-H activation, primarily at the C3 position, is key to unlocking new chemical space for medicinal chemistry.[7] These protocols provide a framework for achieving C-C and C-heteroatom bond formation under mild, metal-free conditions, often proceeding through radical-based mechanisms.[8]

Section 1: Mechanistic Principles of Metal-Free C-H Activation

The successful application of any synthetic protocol hinges on understanding the underlying reaction mechanism. The C-H activation of 8-nitro-2(1H)-quinoxalinones under metal-free conditions is not governed by a single pathway but rather by a set of principles, primarily involving the generation and reaction of radical species.

The Susceptible C3-H Bond: An Electronic Rationale

The C3 position of the quinoxalin-2(1H)-one ring is inherently electron-deficient. This is due to the cumulative electron-withdrawing effects of the adjacent carbonyl group and the imine-like nitrogen atom. The addition of an 8-nitro group further decreases the electron density across the entire aromatic system, making the C3 position exceptionally receptive to nucleophilic or radical attack. This electronic predisposition is the fundamental reason why C-H functionalization occurs with high regioselectivity at this site.

Core Mechanism: A Radical-Mediated Cascade

Most metal-free C-H functionalization reactions on this scaffold proceed via a free-radical cascade. While the specifics vary with the chosen reagents and conditions (e.g., chemical oxidant vs. photo-activation), the general pathway can be visualized as follows.

Mechanistic_Pathway cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Reagent Coupling Partner (e.g., Alkene, Boronic Acid) Radical Reactive Radical (R•) Reagent->Radical Initiator Initiator (e.g., S₂O₈²⁻, Light, H₂O₂) Initiator->Radical N_Radical N-Centered Radical Intermediate Radical->N_Radical Quinoxalinone 8-Nitro-Quinoxalinone (Substrate) C_Radical C-Centered Radical Intermediate N_Radical->C_Radical Product C3-Functionalized Product C_Radical->Product Oxidant Oxidant (e.g., S₂O₈²⁻, O₂)

Caption: General mechanistic pathway for radical-mediated C3-H functionalization.

The process initiates with the generation of a reactive radical from a coupling partner, often facilitated by a chemical oxidant like ammonium persulfate or through photo-activation.[4][5] This radical then adds to the electron-deficient C=N bond of the quinoxalinone to form a nitrogen-centered radical intermediate. A subsequent 1,2-hydrogen shift, a common step in such mechanisms, leads to a more stable carbon-centered radical at the C3 position.[6] Finally, this intermediate is oxidized and deprotonated to yield the final C3-functionalized product, regenerating the aromatic system.

Key Initiating Systems
  • Persulfate-Mediated Oxidation: Ammonium or potassium persulfate ((NH₄)₂S₂O₈ or K₂S₂O₈) is a cost-effective and powerful oxidant. Upon heating, it homolytically cleaves to form the sulfate radical anion (SO₄•⁻), which is a potent single-electron transfer (SET) oxidant capable of initiating the radical cascade.[4]

  • Photo-activated Electron Donor-Acceptor (EDA) Complexes: In the absence of a dedicated photocatalyst, a mixture of an electron donor (like a boronic acid) and an electron acceptor (the quinoxalinone) can form an EDA complex.[9] Upon irradiation with visible light (e.g., violet or blue LEDs), this complex can undergo photoexcitation, leading to an electron transfer that generates the necessary radical species to start the reaction.[9] This method is exceptionally mild and aligns with green chemistry principles.

  • Hydrogen Peroxide (H₂O₂) or tert-Butyl Hydroperoxide (TBHP): These reagents can serve as sources of hydroxyl (HO•) or tert-butoxy (tBuO•) radicals, respectively, which can abstract a hydrogen atom or react with a coupling partner to initiate the process.[8][10]

Section 2: Experimental Protocols & Workflows

Adherence to a structured and logical workflow is critical for reproducibility and safety. The following diagram outlines the typical experimental sequence from reaction setup to final product characterization.

Experimental_Workflow node_setup 1. Reaction Setup - Add Substrate & Reagents - Degas & Purge (if needed) - Establish Atmosphere (Air/N₂) node_reaction 2. Reaction - Stirring at specified Temp - Irradiation (if photo-rxn) - Time: 4-24 h node_setup->node_reaction node_monitor 3. Monitoring - Thin-Layer Chromatography (TLC) - Check for consumption of starting material node_reaction->node_monitor Periodically node_monitor->node_reaction Continue if incomplete node_workup 4. Work-up - Quench Reaction - Liquid-Liquid Extraction - Dry Organic Layer node_monitor->node_workup Upon completion node_purify 5. Purification - Concentrate in vacuo - Column Chromatography node_workup->node_purify node_char 6. Characterization - ¹H NMR, ¹³C NMR - High-Resolution Mass Spec (HRMS) node_purify->node_char

Caption: Standard experimental workflow for C-H activation reactions.

Protocol 1: Persulfate-Mediated C3-Vinylation

This protocol describes the direct vinylation of an 8-nitro-quinoxalinone derivative at the C3 position using styrene as the coupling partner and ammonium persulfate as the oxidant.[4]

  • Principle: The reaction is initiated by the thermal decomposition of (NH₄)₂S₂O₈ to generate sulfate radical anions. These radicals react with styrene to form an alkyl radical, which is then trapped by the quinoxalinone to proceed through the mechanistic cascade described previously.[5]

  • Materials & Reagents:

    Reagent/Material Formula M.W. Amount Moles (mmol)
    8-Nitro-1-methyl-2(1H)-quinoxalinone C₉H₇N₃O₃ 205.17 205 mg 1.0
    Styrene C₈H₈ 104.15 208 mg (228 µL) 2.0
    Ammonium Persulfate (NH₄)₂S₂O₈ 228.20 684 mg 3.0
    Dimethyl Sulfoxide (DMSO) C₂H₆OS 78.13 5.0 mL -
    Schlenk Flask (25 mL) - - 1 -

    | Magnetic Stir Bar | - | - | 1 | - |

  • Step-by-Step Methodology:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 8-nitro-1-methyl-2(1H)-quinoxalinone (205 mg, 1.0 mmol).

    • Add ammonium persulfate (684 mg, 3.0 mmol).

    • Add 5.0 mL of DMSO, followed by styrene (228 µL, 2.0 mmol).

    • Seal the flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12 hours.

    • Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting quinoxalinone spot is consumed.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired 3-vinylated product.

  • Self-Validation: The purified product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. Expected yields for this type of reaction are typically in the moderate to good range (40-75%).

Protocol 2: Photo-activated C3-Arylation with Boronic Acids

This protocol details a metal- and photocatalyst-free arylation using visible light to activate an EDA complex formed between the quinoxalinone and an aryl boronic acid.[9]

  • Principle: The electron-rich boronic acid and the electron-poor 8-nitro-quinoxalinone form an EDA complex. Irradiation with violet light excites this complex, facilitating a single electron transfer to generate an aryl radical, which engages in the C-H activation cycle. p-Toluenesulfonic acid (p-TsOH) is often added to facilitate the process.[9]

  • Materials & Reagents:

    Reagent/Material Formula M.W. Amount Moles (mmol)
    8-Nitro-1-methyl-2(1H)-quinoxalinone C₉H₇N₃O₃ 205.17 103 mg 0.5
    4-Methoxyphenylboronic Acid C₇H₉BO₃ 151.96 114 mg 0.75
    p-Toluenesulfonic Acid Monohydrate C₇H₈O₃S·H₂O 190.22 19 mg 0.1
    Acetonitrile (MeCN) C₂H₃N 41.05 2.5 mL -
    Vial with Screw Cap (4 mL) - - 1 -
    Magnetic Stir Bar - - 1 -

    | 405 nm LED Lamp | - | - | 1 | - |

  • Step-by-Step Methodology:

    • In a 4 mL vial, combine 8-nitro-1-methyl-2(1H)-quinoxalinone (103 mg, 0.5 mmol), 4-methoxyphenylboronic acid (114 mg, 0.75 mmol), and p-TsOH monohydrate (19 mg, 0.1 mmol).

    • Add a magnetic stir bar and 2.5 mL of acetonitrile.

    • Seal the vial with a screw cap (do not purge with inert gas; the reaction runs well in an air atmosphere).

    • Place the vial approximately 5 cm from a 405 nm LED lamp and begin vigorous stirring. Use a small fan to maintain the reaction temperature near ambient.

    • Continue stirring and irradiating for 24 hours.

    • Monitor the reaction by TLC for the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent in vacuo.

    • Dissolve the residue in a minimal amount of dichloromethane (DCM).

    • Directly load the crude material onto a silica gel column.

    • Purify by flash chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the 3-arylated product.

  • Self-Validation: Confirm the identity and purity of the product via NMR spectroscopy and HRMS. Yields are generally moderate to excellent, and the mild conditions are a key advantage.[9]

Section 3: Data Interpretation and Substrate Scope

The success and yield of these metal-free C-H activations are highly dependent on the nature of the coupling partners. Below is a representative table summarizing potential outcomes.

EntryCoupling PartnerMethodConditionsTypical Yield (%)Notes
1StyrenePersulfate(NH₄)₂S₂O₈, DMSO, 100 °C, 12h65%Forms a new C(sp²)-C(sp²) bond.
24-Methoxyphenylboronic AcidPhoto-EDA405 nm LED, p-TsOH, MeCN, RT, 24h80%Electron-donating groups on the aryl ring generally give higher yields.
34-Chlorophenylboronic AcidPhoto-EDA405 nm LED, p-TsOH, MeCN, RT, 24h55%Electron-withdrawing groups may decrease reaction efficiency.
4Cyclohexylboronic AcidPhoto-EDA405 nm LED, p-TsOH, MeCN, RT, 24h70%Demonstrates applicability to alkyl coupling partners.[9]
5AnilineOxidativet-BuONO, CH₃SO₃H, DCE, 60 °C, 8h60-75%Arylamines can serve as effective arylating agents.[11]

Key Insights:

  • Electronic Effects: For aryl coupling partners, substrates bearing electron-donating groups (e.g., -OMe, -Me) typically react more efficiently than those with electron-withdrawing groups (e.g., -Cl, -CF₃).[6] This is often due to the stability of the intermediate radical species.

  • Steric Hindrance: Highly hindered coupling partners may result in lower yields.

  • Versatility: These methods are not limited to C-C bond formation. With the appropriate choice of reagents, C-N, C-S, and C-O bonds can also be constructed at the C3 position.[3]

Section 4: Applications in Drug Discovery

The functionalized 8-nitro-2(1H)-quinoxalinone derivatives synthesized via these metal-free methods are valuable assets in drug discovery programs.

  • Bioactive Core Scaffold: The quinoxalinone core itself is present in numerous antibacterial, antiviral, and anticancer agents.[1][12] The 8-nitro group can act as a hydrogen bond acceptor or be reduced to an amine for further diversification, making it a strategic substituent.

  • Rapid Library Synthesis: The operational simplicity and broad substrate scope of these protocols allow for the rapid generation of diverse compound libraries. This is crucial for structure-activity relationship (SAR) studies, enabling medicinal chemists to quickly explore how different C3 substituents impact biological activity.

  • Late-Stage Functionalization: The mild conditions, particularly of the photo-activated methods, make them suitable for the late-stage functionalization of complex, drug-like molecules. This allows for the modification of advanced intermediates without requiring a complete re-synthesis.[9]

By providing a sustainable and efficient route to novel chemical entities, the metal-free C-H activation of 8-nitro-2(1H)-quinoxalinones represents a powerful tool for accelerating the discovery of next-generation therapeutics.

References

  • Verma, A., Kumar, S., & Singh, T. (2021). Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: Recent advances and sanguine future. New Journal of Chemistry, 45(37), 17253-17277. [Link]

  • Yin, F., Wang, Z., & Li, P. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 27(19), 6649. [Link]

  • Li, M., et al. (2023). Metal- and photocatalyst-free C3–H functionalization of quinoxalin-2(1H)-ones enabled by electron donor–acceptor complex photoactivation. Organic & Biomolecular Chemistry, 21(38), 7763-7767. [Link]

  • Wang, Q., et al. (2020). Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite. Organic & Biomolecular Chemistry, 18(1), 75-79. [Link]

  • Ding, X., et al. (2021). Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. Frontiers in Chemistry, 9, 666030. [Link]

  • Li, P., et al. (2022). Metal-Free Alkylation of Quinoxalinones with Aryl Alkyl ketones. RSC Advances, 12(1), 143-147. [Link]

  • Yin, F., Wang, Z., & Li, P. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030. [Link]

  • Pramanik, M. M. D., & Maiti, D. (2016). Metal-free cross-dehydrogenative coupling of quinoxalinones with amines. Organic & Biomolecular Chemistry, 14(3), 773-777. [Link]

  • Ding, X., et al. (2021). Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. Frontiers in Chemistry, 9. [Link]

  • Yuan, G., et al. (2018). Transition Metal-Free Direct C-3 Arylation of Quinoxalin-2(1H)-ones with Arylamines under Mild Conditions. Asian Journal of Organic Chemistry, 7(8), 1636-1639. [Link]

  • Ding, X., et al. (2021). Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. Frontiers in Chemistry, 9, 666030. [Link]

  • Figure 1 from Verma, A., Kumar, S., & Singh, T. (2021). New Journal of Chemistry. ResearchGate. [Link]

  • Zhang, P., et al. (2019). Transition-Metal-Free Direct C–H Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts at Room Temperature. Organic Letters, 21(18), 7430-7434. [Link]

  • Verma, A., Kumar, S., & Singh, T. (2021). Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: recent advances and sanguine future. New Journal of Chemistry, 45(37). [Link]

  • Asachenko, A. F., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6642. [Link]

  • Wang, Q., et al. (2020). Nitro-containing pharmaceuticals and functional materials. Organic & Biomolecular Chemistry, 18(1), 75-79. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Nitro-Quinoxalinones

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitro-quinoxalinone scaffolds. This guide is designed to provide in-depth, field-proven insights into o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitro-quinoxalinone scaffolds. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in the synthesis and handling of this compound class: low solubility. Instead of a simple list of steps, we will explore the causal chemistry behind these solubility issues and provide structured, actionable troubleshooting protocols to advance your research.

The Root of the Problem: Why Are Nitro-Quinoxalinones Poorly Soluble?

Before troubleshooting, it is crucial to understand the underlying molecular properties that contribute to the low solubility of nitro-quinoxalinones. Their challenging behavior stems from a combination of strong intermolecular forces.

  • Planar Aromatic Core & π-π Stacking: The fused bicyclic aromatic structure of the quinoxalinone core is flat. This planarity promotes efficient crystal packing through strong, non-covalent π-π stacking interactions between molecules. These interactions create a highly stable and ordered crystal lattice that is difficult for solvent molecules to break apart.

  • The Quinoxalinone Moiety and Hydrogen Bonding: The presence of the lactam (amide) functionality within the quinoxalinone ring introduces a hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of strong, directional intermolecular hydrogen bonds, further stabilizing the crystal lattice and increasing the energy required for dissolution.

  • The Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group with a large dipole moment.[1] This high polarity increases intermolecular dipole-dipole interactions in the solid state. While it can enhance solubility in polar aprotic solvents, it contributes significantly to a high crystal lattice energy, which often dominates, leading to poor solubility overall.[2][3] The combination of these forces results in compounds that often have high melting points and are sparingly soluble in many common organic solvents.[4]

Troubleshooting Guide & FAQs

This section addresses common solubility-related issues in a question-and-answer format.

Question 1: My reaction is stalling, and I see solid material precipitating. What's happening and how can I fix it?

This is a classic sign that your product, or perhaps even a late-stage intermediate, is less soluble than your starting materials in the chosen solvent system. As the product forms, it reaches its saturation limit and crashes out of the solution, effectively halting the reaction for the precipitated material.

Answer:

Your primary goal is to get the compound back into the solution phase where it can react.

Immediate Troubleshooting Steps:

  • Increase Temperature: For many organic compounds, solubility increases with temperature.[2] Cautiously increase the reaction temperature in increments of 10 °C. Monitor for any potential degradation of your starting materials or product. This approach is particularly effective if the reaction is being run at or below room temperature.

  • Introduce a Co-solvent: If heating alone is insufficient or not viable, the addition of a small amount of a stronger, polar aprotic co-solvent can dramatically improve solubility.[5][6] Good choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Add the co-solvent dropwise to the heated reaction mixture until the precipitate redissolves. Be mindful that changing the solvent composition can alter reaction kinetics.

Workflow: Addressing Precipitation During Reaction

A Precipitate Forms During Reaction B Is reaction temperature well below solvent boiling point? A->B C Increase Temperature (e.g., +10-20 °C) B->C Yes F Add Polar Aprotic Co-solvent (e.g., DMSO, DMF, NMP) dropwise B->F No D Does precipitate dissolve? C->D E Continue Reaction Under New Conditions D->E Yes D->F No G Does precipitate dissolve? F->G G->E Yes H Consider restarting reaction in a different solvent system (See Protocol 1) G->H No I Reaction may be complete. Proceed to work-up. G->I Unsure

Caption: Decision workflow for troubleshooting in-situ precipitation.

Question 2: My synthesis is complete, but the crude product is insoluble in standard solvents for purification by chromatography or recrystallization. What are my options?

This is a very common challenge. The properties that make nitro-quinoxalinones difficult to dissolve for a reaction also make them difficult to purify.

Answer:

A systematic approach to solvent selection is required. Avoid relying on a single solvent; mixed solvent systems are often the key to success.

Strategy 1: Recrystallization

Recrystallization is challenging but possible. The ideal solvent system is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • High-Boiling Point Solvents: Explore solvents like DMF, DMSO, acetic acid, or even nitrobenzene. The high temperatures can provide the necessary energy to dissolve the compound. The challenge is often inducing crystallization upon cooling; sometimes adding a less polar anti-solvent (like water or an alcohol) to the hot, saturated solution is necessary.

  • Acidic Solvents: Given that the quinoxaline core is weakly basic, dissolving the compound in an acidic solvent like glacial acetic acid can be effective.[7] Neutralization or dilution with water can then precipitate the purified product.

Strategy 2: Chromatography

Standard silica gel chromatography can be difficult if you cannot find a solvent system to fully dissolve the crude material for loading.

  • Strongly Polar Mobile Phases: You may need to use highly polar solvent systems that are less common in standard chromatography. For example, a gradient of Dichloromethane (DCM) to 10-20% Methanol (MeOH) in DCM might work. Adding a small amount of acetic acid or formic acid to the mobile phase can sometimes improve solubility and reduce tailing on the column.

  • Dry Loading: If you cannot dissolve the crude material in a small volume of solvent for wet loading, dry loading is the preferred method. Dissolve your crude product in the best possible solvent (e.g., DMF or DMSO), adsorb it onto a small amount of silica gel or Celite®, and carefully evaporate the solvent under high vacuum. The resulting dry powder can then be loaded onto the column.

Strategy 3: Trituration/Washing

If impurities are significantly more soluble than your product, a simple wash (trituration) can be highly effective. Suspend the crude solid in a solvent that dissolves the impurities but not your product (e.g., ethanol, ethyl acetate, or diethyl ether), stir vigorously, and then isolate your purified solid by filtration.[8]

Question 3: I can't acquire a clean NMR spectrum because my compound won't dissolve sufficiently in standard deuterated solvents.

Poor solubility for characterization is a final-step frustration that can prevent the publication or validation of your work.

Answer:

This requires exploring more powerful deuterated solvents or modifying the experimental conditions.

  • Use High-Power Deuterated Solvents: The go-to solvent for poorly soluble heterocyclic compounds is deuterated Dimethyl Sulfoxide (DMSO-d₆).[9] If that is insufficient, gentle heating of the NMR tube (using the spectrometer's variable temperature controls, e.g., to 50-80 °C) can often achieve the necessary concentration.

  • Acidified Solvents: For compounds that resist even hot DMSO-d₆, adding a drop of deuterated Trifluoroacetic Acid (TFA-d) to the DMSO-d₆ can protonate the basic nitrogen atoms on the quinoxaline ring, forming a salt that is often much more soluble.[9] Be aware that this will shift your NMR signals, particularly those near the protonated sites.

  • Alternative Solvents: While less common, deuterated DMF or deuterated pyridine can also be effective solvents for these types of structures.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for a Nitro-Quinoxalinone

This protocol provides a structured method to efficiently identify a suitable solvent or co-solvent system for a reaction or purification.

Objective: To determine the solubility of a nitro-quinoxalinone in a range of common organic solvents at room temperature and elevated temperatures.

Materials:

  • Your nitro-quinoxalinone compound (~50 mg)

  • A selection of solvents (see Table 1)

  • Small vials (1-2 mL) with caps

  • Stir plate and small magnetic stir bars

  • Heat gun or temperature-controlled heating block

Procedure:

  • Preparation: Place 2-3 mg of your compound into separate, labeled vials.

  • Initial Solvent Addition: To each vial, add 0.2 mL of a different solvent from Table 1.

  • Room Temperature Assessment: Cap the vials and stir vigorously for 5 minutes at room temperature. Visually assess and record the solubility (e.g., Insoluble, Partially Soluble, Fully Soluble).

  • Elevated Temperature Assessment: For vials where the compound was not fully soluble, place them on a heating block at 60 °C (or ~20 °C below the solvent's boiling point, whichever is lower). Stir for 5 minutes.

  • Incremental Heating: If the compound is still not soluble, increase the temperature in 20 °C increments, recording observations at each stage.

  • Co-Solvent Testing (Optional): Take the most promising non-polar or moderately polar solvent where the compound was insoluble and begin adding a high-polarity solvent (like DMSO) dropwise at an elevated temperature to find a viable co-solvent ratio.[10]

  • Data Compilation: Record all results in a table for easy comparison.

Table 1: Expected Solubility Profile and Solvent Properties

This table summarizes the expected solubility of a typical, unfunctionalized nitro-quinoxalinone based on general chemical principles.[2][11] Your specific results will vary based on your compound's exact structure.

SolventPolarityTypeExpected Solubility (RT)Expected Solubility (Heated)Notes
HexaneNon-polarAliphaticInsolubleInsolubleGood for washing non-polar impurities.
TolueneNon-polarAromaticVery LowLow to Moderateπ-π interactions can aid solubility.[2]
Diethyl EtherLow PolarityEtherealInsolubleVery LowUseful for precipitation/trituration.
DichloromethaneModerateHalogenatedVery LowLow
Ethyl AcetateModerateEsterVery LowLow to ModerateCommon recrystallization/chromatography solvent.
AcetonePolar AproticKetoneLowModerateCan be effective for some derivatives.[12]
AcetonitrilePolar AproticNitrileLowModerate
EthanolPolar ProticAlcoholVery LowLow to ModerateH-bonding can compete with solute-solute interactions.
Acetic AcidPolar ProticAcidModerate to HighHighProtonation of the quinoxaline core aids solubility.
DMFPolar AproticAmideModerate to HighHighExcellent but high boiling point.
DMSOPolar AproticSulfoxideHighVery HighOften the solvent of last resort; difficult to remove.

Factors Influencing Solubility of Nitro-Quinoxalinones

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors center Nitro-Quinoxalinone Solubility C High Crystal Lattice Energy center->C E Polarity (Like Dissolves Like) center->E H Temperature center->H A π-π Stacking (Planar Core) A->C B Hydrogen Bonding (Lactam Moiety) B->C D Polar Nitro Group (Dipole Moment) D->C F Protic vs. Aprotic G Co-Solvent Synergy I pH (for acidic/basic sites) J Particle Size

Caption: Key molecular and external factors governing solubility.

References

  • Di, L. (2012). Improving solubility via structural modification. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Shaikh, I. A., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Molecular Therapy - Methods & Clinical Development. Retrieved February 4, 2026, from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. RSC Publishing. Retrieved February 4, 2026, from [Link]

  • Ono, N. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3647. MDPI AG. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Retrieved February 4, 2026, from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved February 4, 2026, from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Retrieved February 4, 2026, from [Link]

  • Zarei, M., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2014, 1-6. Hindawi Limited. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved February 4, 2026, from [Link]

  • Sci-Hub. (n.d.). Sci-Hub: removing barriers in the way of science. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2013). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2020). Quinoxaline synthesis from 2-nitroanilines and vicinal diols via transfer hydrogenative condensation. Retrieved February 4, 2026, from [Link]

  • Al-Hamidi, H., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 21(4), 127. Springer Science and Business Media LLC. Retrieved from [Link]

  • PubMed. (2013). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2020). Tuning solvent-solute interactions enable visual colorimetric detection of nitro-aromatic explosives | Request PDF. Retrieved February 4, 2026, from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 1-10. Hindawi Limited. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Using Polymers to Enhance Solubility of Poorly Soluble Drugs. Retrieved February 4, 2026, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent. Retrieved February 4, 2026, from [Link]

  • Molecules. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved February 4, 2026, from [Link]

  • MDPI. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved February 4, 2026, from [Link]

  • SciSpace. (n.d.). Synthesis and antibacterial activity of some quinoxalinone derivatives. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2018). The Effect of Temperature on the Production of Nitrobenzene | Request PDF. Retrieved February 4, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Retrieved February 4, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2010). Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation. Retrieved February 4, 2026, from [Link]

  • ScienceDaily. (2021, May 20). Toward overcoming solubility issues in organic chemistry. Retrieved February 4, 2026, from [Link]

  • International Journal of Applied Pharmaceutics. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. Retrieved February 4, 2026, from [Link]

  • e-Content, L.N.M.U. (2020, March 29). NITRO COMPOUNDS. Retrieved February 4, 2026, from [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2022). Nitrogen Solubility and Gas Nitriding Kinetics in Fe–Cr–Mo–C Alloy Melts under Pressurized Atmosphere. Retrieved February 4, 2026, from [Link]

  • The Pharma Innovation. (2015). Various techniques for solubility enhancement: An overview. Retrieved February 4, 2026, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 4, 2026, from [Link]

  • YouTube. (2022, May 1). Chemical reactions of nitroarenes | Nitro compounds - Bsc 2nd year organic chemistry | lecture : 07. Retrieved February 4, 2026, from [Link]

  • MDPI. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (2017). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved February 4, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 8-Nitro-2(1H)-Quinoxalinone

The following technical guide addresses the stability, reactivity, and handling of 8-nitro-2(1H)-quinoxalinone under basic hydrolysis conditions. This content is structured for researchers requiring immediate troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, reactivity, and handling of 8-nitro-2(1H)-quinoxalinone under basic hydrolysis conditions. This content is structured for researchers requiring immediate troubleshooting and mechanistic understanding.

Executive Summary: The "Red Solution" Phenomenon

Issue: Users frequently report an immediate color change (Yellow


 Deep Red/Orange) upon exposing 8-nitro-2(1H)-quinoxalinone to basic media (e.g., NaOH, KOH, 

), fearing rapid compound degradation.

Technical Verdict: This color change is usually not degradation . It is the formation of the resonance-stabilized nitronate-like anion .

  • Status: The quinoxalinone ring is generally stable in mild to moderate base at room temperature.

  • Risk Factor: High temperatures (

    
    C) or highly concentrated bases (
    
    
    
    M) will drive irreversible hydrolytic ring fission.

Chemical Behavior & Mechanism

To handle this compound correctly, one must distinguish between deprotonation (reversible) and hydrolysis (irreversible).

A. Tautomerism and Acidity

8-nitro-2(1H)-quinoxalinone exists in a lactam-lactim equilibrium. The 8-nitro group (peri to the N1-H) exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M), significantly increasing the acidity of the N1 proton compared to the parent quinoxalinone.

  • Neutral State (pH < 7): Exists predominantly as the lactam (Yellow solid/suspension).

  • Basic State (pH > 8): Rapid deprotonation occurs at N1. The resulting anion is highly conjugated, causing a bathochromic shift (color change to red).

B. The Degradation Pathway (Irreversible)

While the anion is relatively stable due to resonance, prolonged heating in strong base overcomes the activation energy for nucleophilic attack at the C2 or C3 positions. This leads to the cleavage of the pyrazine ring, typically yielding 3-nitro-1,2-phenylenediamine and oxalate/glyoxylate byproducts.

C. Mechanistic Visualization

The following diagram illustrates the critical distinction between salt formation and degradation.

QuinoxalinoneStability cluster_legend Process Key Neutral Neutral 8-nitro-2(1H)-quinoxalinone (Yellow Solid) Lactam Form Anion Quinoxalinone Anion (Deep Red Solution) Resonance Stabilized Neutral->Anion +OH⁻ (Fast, Reversible) Anion->Neutral +H⁺ (Acidification) Degradation Degradation Products (3-nitro-1,2-phenylenediamine) Irreversible Ring Opening Anion->Degradation Heat (>60°C) + Strong Base Nucleophilic Attack at C2/C3 key Blue = Safe/Standard Workup Red = Destructive Pathway

Figure 1: Reaction pathway of 8-nitro-2(1H)-quinoxalinone in basic media.[1][2] Note that the red anionic form is a stable intermediate at room temperature, whereas heat drives the irreversible degradation.

Troubleshooting Guide & FAQs

Q1: The solution turned blood-red immediately after adding 1N NaOH. Did I destroy my compound?

Answer: Likely No . This is the characteristic halochromism of nitro-quinoxalinones. The base deprotonates the N1 nitrogen. The nitro group stabilizes this negative charge, shifting the absorption maximum into the visible red spectrum.

  • Verification: Take a small aliquot and acidify it with 1N HCl. If the yellow precipitate returns immediately, your compound is intact.

Q2: Can I use basic hydrolysis to remove a protecting group on another part of the molecule?

Answer: Proceed with Caution.

  • Safe Conditions: LiOH or NaOH (1-2 eq) in THF/Water at 0°C to Room Temperature (RT).

  • Unsafe Conditions: Refluxing in NaOH or KOH. This will cleave the pyrazine ring.

  • Alternative: If possible, use mild bases like

    
     in methanol, or consider enzymatic hydrolysis if applicable.
    
Q3: I see multiple spots on TLC after leaving the basic solution overnight.

Answer: You are observing oxidative degradation . Even at RT, prolonged exposure to strong base in the presence of air (oxygen) can lead to oxidative ring contraction or polymerization.

  • Fix: Perform basic workups quickly (under 30 mins) and keep the solution cold (

    
    C). Sparge solvents with argon if long reaction times are strictly necessary.
    

Experimental Protocols

Protocol A: Stability Validation Assay

Use this protocol to determine if your specific basic conditions are safe for 8-nitro-2(1H)-quinoxalinone.

StepActionObservation/Rationale
1 Dissolve 5 mg of compound in 1 mL THF/Water (1:1).Yellow solution/suspension.
2 Add 2 equivalents of the target Base (e.g., NaOH).Color turns Red/Orange. (Salt formation).
3 Split sample into two vials: Vial A (RT) and Vial B (Heat).Control vs. Stress test.
4 Leave Vial A at RT for 1 hour. Heat Vial B to 60°C for 1 hour.Simulating reaction conditions.
5 Quench: Add 1N HCl to both vials until pH < 4.Vial A: Should return to Yellow precipitate.Vial B: If dark/black or no precipitate, degradation occurred.
6 Analysis: Extract with EtOAc and run TLC/LC-MS.Compare retention time to standard. Degradation usually yields more polar amines.
Protocol B: Recovery from Basic Solution

If you have performed a reaction in base and need to recover the quinoxalinone:

  • Cool: Place the reaction vessel in an ice bath (

    
    C).
    
  • Acidify: Slowly add 1M HCl or acetic acid dropwise with vigorous stirring.

  • Endpoint: Continue until pH reaches ~3-4. The red color should disappear, replaced by a yellow/tan solid.

  • Filtration: Collect the solid by vacuum filtration. Do not extract with organic solvent before acidification, as the anionic salt is water-soluble and will remain in the aqueous phase.

Data Summary: Stability Thresholds

ParameterSafe Zone (Stable)Danger Zone (Degradation Risk)
pH 1 - 10> 12 (Prolonged)
Temperature 0°C - 25°C> 60°C
Time (in Base) < 2 Hours> 12 Hours
Atmosphere Inert (Argon/Nitrogen)Air (Oxidative risk in base)

References

  • PubChem. (2025).[3][4] 2(1H)-Quinoxalinone | C8H6N2O.[4][5] National Library of Medicine. [Link][4]

  • Zayed, M. F. (2023).[6][7] Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

  • Chemsrc. (2025).[4][8][9] 2(1H)-Quinoxalinone Physicochemical Properties. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of 8-Nitro-2(1H)-quinoxalinone and its 5-Nitro Isomer

For Researchers, Scientists, and Drug Development Professionals Structural and Electronic Differences: A Tale of Two Isomers The key to understanding the differences in the ¹H NMR spectra of 8-nitro-2(1H)-quinoxalinone a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Structural and Electronic Differences: A Tale of Two Isomers

The key to understanding the differences in the ¹H NMR spectra of 8-nitro-2(1H)-quinoxalinone and 5-nitro-2(1H)-quinoxalinone lies in the position of the nitro group and its influence on the electron density of the aromatic protons.

  • 5-Nitro-2(1H)-quinoxalinone: In this isomer, the nitro group is positioned on the benzene ring away from the heterocyclic part. Its strong electron-withdrawing nature, through both inductive (-I) and mesomeric (-M) effects, significantly deshields the protons on the carbocyclic ring, particularly those in ortho and para positions.

  • 8-Nitro-2(1H)-quinoxalinone: Here, the nitro group is in a peri position relative to the N1-H of the quinoxalinone ring. In addition to the electronic effects, a significant through-space interaction, known as the anisotropic effect, is anticipated between the nitro group and the proton at the 7-position. This spatial proximity is expected to be a dominant factor in the chemical shift of H-7.

The following diagram illustrates the structural differences and the key through-space interaction in the 8-nitro isomer.

Caption: Structural comparison and key through-space effect.

Predicted ¹H NMR Spectral Data: A Comparative Analysis

Based on the principles of electronic and spatial effects, a prediction of the ¹H NMR chemical shifts for the aromatic protons of both isomers in a solvent like DMSO-d₆ is presented below. The data for the parent 2(1H)-quinoxalinone is included for reference.

Proton2(1H)-Quinoxalinone (Experimental, ppm)[1]5-Nitro-2(1H)-quinoxalinone (Predicted, ppm)8-Nitro-2(1H)-quinoxalinone (Predicted, ppm)Predicted Multiplicity & Coupling (Hz)
H-38.21~8.30~8.30s
H-57.80-~8.00d, J ≈ 8.0
H-67.35~8.35~7.60dd, J ≈ 8.0, 8.0
H-77.58~7.80~8.50d, J ≈ 8.0
H-87.33~8.20-d, J ≈ 8.0
N1-H12.47~12.60~12.70br s

Disclaimer: The chemical shifts for the nitro-isomers are predictive and intended to guide spectral interpretation. Actual experimental values may vary.

Deciphering the Chemical Shifts: Causality Explained

The Deshielding Effect of the Nitro Group: The electron-withdrawing nature of the nitro group decreases the electron density around the nearby protons, causing them to experience a stronger effective magnetic field and resonate at a higher chemical shift (downfield). This is a combination of:

  • Inductive Effect (-I): The electronegative nitrogen atom pulls electron density through the sigma bonds.

  • Mesomeric Effect (-M): The nitro group withdraws electron density from the aromatic ring via resonance, primarily affecting the ortho and para positions.

Analysis of 5-Nitro-2(1H)-quinoxalinone:

  • H-6 and H-8: These protons are ortho and para to the nitro group, respectively, and are therefore expected to be significantly deshielded due to the strong -M effect.

  • H-7: Being meta to the nitro group, H-7 will be less affected by the mesomeric effect but will still experience some deshielding due to the inductive effect.

Analysis of 8-Nitro-2(1H)-quinoxalinone:

  • The Peri Interaction and Anisotropic Effect: The most striking feature in the predicted spectrum of the 8-nitro isomer is the significant downfield shift of the H-7 proton. This is attributed to the anisotropic effect of the nitro group. The π-electron system of the nitro group generates its own magnetic field. Due to its proximity, the H-7 proton lies in the deshielding zone of this induced magnetic field, causing a substantial downfield shift. This through-space effect is a powerful diagnostic tool for identifying the 8-nitro isomer.

  • H-5 and H-6: These protons are further away from the nitro group and will be influenced to a lesser extent compared to the protons in the 5-nitro isomer.

Experimental Protocols: Synthesis of Nitro-2(1H)-quinoxalinones

The following is a generalized, detailed protocol for the synthesis of nitro-2(1H)-quinoxalinones, which can be adapted for the specific synthesis of the 5-nitro and 8-nitro isomers by selecting the appropriate starting materials.

Step 1: Nitration of o-Phenylenediamine

This step is crucial for introducing the nitro group at the desired position. The regioselectivity of the nitration of substituted anilines is a well-established principle in organic synthesis.

  • Reactant Preparation: Dissolve o-phenylenediamine in concentrated sulfuric acid at a low temperature (typically 0-5 °C) in a three-necked flask equipped with a stirrer and a dropping funnel.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Addition: Slowly add the nitrating mixture to the solution of o-phenylenediamine while maintaining the low temperature and stirring vigorously.

  • Reaction: Allow the reaction to proceed for a specified time at low temperature.

  • Work-up: Pour the reaction mixture onto crushed ice to precipitate the nitrated product. Filter, wash with cold water until neutral, and dry. The separation of isomers (e.g., 3-nitro-1,2-diaminobenzene and 4-nitro-1,2-diaminobenzene) may require column chromatography.

Step 2: Condensation to form the Quinoxalinone Ring

This is a classic condensation reaction to form the heterocyclic ring.

  • Reactant Mixture: In a round-bottom flask, dissolve the appropriate nitro-o-phenylenediamine isomer and an equimolar amount of a suitable two-carbon electrophile (e.g., ethyl glyoxalate or glyoxylic acid) in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF) to yield the pure nitro-2(1H)-quinoxalinone isomer.

Step 3: Characterization

The purified product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and isomeric purity.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, NO₂).

The following diagram illustrates the general synthetic workflow.

G start o-Phenylenediamine nitration Nitration (HNO₃, H₂SO₄) start->nitration isomers Separation of Nitro-o-phenylenediamine Isomers nitration->isomers condensation Condensation with Ethyl Glyoxalate isomers->condensation product Nitro-2(1H)-quinoxalinone condensation->product purification Purification (Recrystallization) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General synthetic workflow for nitro-2(1H)-quinoxalinones.

Conclusion

The differentiation of 8-nitro-2(1H)-quinoxalinone and its 5-nitro isomer can be effectively achieved through careful analysis of their ¹H NMR spectra. The key distinguishing feature is the anticipated significant downfield shift of the H-7 proton in the 8-nitro isomer due to the through-space anisotropic effect of the proximate nitro group. This guide provides a robust theoretical framework for the interpretation of the ¹H NMR spectra of these important heterocyclic compounds, empowering researchers to confidently assign their structures and advance their work in medicinal chemistry and drug development. The provided synthetic protocols offer a reliable path to obtaining these compounds for experimental verification.

References

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central.
  • Synthesis of a visibly emissive 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin. RSC Advances.
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Deriv
  • T1 T2* Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Deriv
  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives.
  • Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. Semantic Scholar.
  • 13 C nuclear magnetic resonance spectra of quinoxaline deriv
  • A mechanistic study of quinoxaline formation. Journal of the Chemical Society, Perkin Transactions 2.
  • 8-Nitroquinoline.
  • Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzo
  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow B
  • Synthesis of quinoxalinones. Organic Chemistry Portal. Available at: [Link]

  • Photochemistry of quinoxaline 1-oxide and some of its derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Divergent synthesis of quinoxalin-2(1H)
  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. PubMed Central.
  • Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Deriv

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 8-Nitro-2(1H)-quinoxalinone

The following guide details the mass spectrometry fragmentation analysis of 8-nitro-2(1H)-quinoxalinone , designed for researchers requiring precise structural verification and isomer differentiation. Executive Summary 8...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation analysis of 8-nitro-2(1H)-quinoxalinone , designed for researchers requiring precise structural verification and isomer differentiation.

Executive Summary

8-nitro-2(1H)-quinoxalinone (MW 191.14 Da) represents a critical bioactive scaffold in drug discovery, particularly for antimicrobial and anticancer applications. Its structural uniqueness lies in the peri-positioning of the nitro group at C8 relative to the lactam nitrogen (N1).

This guide provides a comparative analysis of its fragmentation behavior against its structural isomers (e.g., 6-nitro, 7-nitro) and the parent quinoxalinone. The defining analytical feature of the 8-nitro isomer is the "Peri-Effect" (Ortho-Effect) , which facilitates a distinct hydrogen transfer mechanism unavailable to other isomers, making MS/MS a definitive tool for structural elucidation.

Analytical Landscape & Comparative Strategy

To accurately identify the 8-nitro isomer, one must distinguish its spectral signature from two primary alternatives: the non-nitrated parent core and the non-peri nitro isomers.

The Comparison Matrix
Feature8-Nitro-2(1H)-quinoxalinone 6-Nitro / 7-Nitro Isomers 2(1H)-Quinoxalinone (Parent)
Molecular Ion (

)
m/z 191m/z 191m/z 146
Dominant Mechanism Peri-Effect H-Transfer Direct CleavageLactam Ring Contraction
Primary Neutral Loss

(17 Da) &

(30 Da)

(46 Da)

(28 Da)
Diagnostic Ion m/z 174 (

)
m/z 145 (

)
m/z 118 (

)
Why This Matters

Standard nitro-aromatics typically fragment via the loss of the nitro group (


). However, the 8-nitro isomer  possesses a spatially accessible proton on the N1 nitrogen. This proximity allows for an intramolecular hydrogen transfer to the nitro oxygen, leading to the expulsion of a hydroxyl radical (

) or water. This pathway is structurally impossible for the 6- and 7-nitro isomers , making the m/z 174 peak a "fingerprint" for the 8-position.

Experimental Protocol (Self-Validating System)

To replicate these results, the following high-resolution ESI-MS/MS or EI-MS protocol is recommended.

Sample Preparation[1][2]
  • Solvent: Dissolve 0.1 mg of analyte in Methanol:Water (50:50) with 0.1% Formic Acid (for ESI) or Ethyl Acetate (for EI).

  • Concentration: Final concentration should be ~1-5 µg/mL to avoid space-charge effects while ensuring detection of low-abundance diagnostic ions.

Instrument Parameters (ESI-QTOF / Orbitrap)
  • Ionization Mode: Positive (

    
    ) and Negative (
    
    
    
    ). Note: Positive mode is preferred for observing the H-transfer mechanism.
  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 300°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical. Low CE (15 eV) preserves the molecular ion; High CE (45 eV) forces the ring-opening fragmentation.

Fragmentation Mechanics & Pathways[1][3]

The fragmentation of 8-nitro-2(1H)-quinoxalinone is governed by three competing pathways.

Pathway A: The Peri-Effect (Diagnostic for 8-Nitro)
  • Mechanism: The N1-H proton transfers to the nitro group oxygen via a 6-membered transition state.

  • Result: This destabilizes the nitro group, leading to the loss of an

    
     radical (17 Da).
    
  • Observation: A distinct peak at m/z 174 .

  • Secondary Step: The resulting ion often loses

    
     (28 Da) to form m/z 146.
    
Pathway B: Standard Nitro Loss (Competitor)
  • Mechanism: Direct homolytic cleavage of the C-N bond connecting the nitro group.

  • Result: Loss of

    
     (46 Da).
    
  • Observation: A peak at m/z 145 . This is the base peak for 6- and 7-nitro isomers but a minor peak for the 8-nitro isomer due to the dominance of Pathway A.

Pathway C: Quinoxalinone Core Collapse
  • Mechanism: The lactam ring (N1-C2=O) ejects carbon monoxide (

    
    ).
    
  • Result: Ring contraction.[1]

  • Observation: Loss of 28 Da.

Visualization of Pathways (DOT Diagram)

Fragmentation M Molecular Ion [M+H]+ m/z 192 (or M+. m/z 191) TS_Peri Peri-H Transfer (N1-H -> Nitro-O) M->TS_Peri Proximity Effect Frag_NO2 [M-NO2]+ m/z 145/146 (Standard Aromatic) M->Frag_NO2 -NO2 (46) (Minor in 8-nitro) Frag_CO [M-CO]+ m/z 163/164 M->Frag_CO -CO (28) Frag_OH [M-OH]+ m/z 174/175 (Diagnostic for 8-Nitro) TS_Peri->Frag_OH -OH (17) Frag_PostOH Ring Contraction [M-OH-CO]+ Frag_OH->Frag_PostOH -CO (28)

Caption: Fragmentation pathways of 8-nitro-2(1H)-quinoxalinone. The green node (m/z 174) represents the diagnostic "Peri-Effect" specific to the 8-isomer.

Comparative Data Analysis

The following table summarizes the expected relative intensities (RI) of fragment ions. Use this to validate your experimental data.

m/z (approx)Fragment Ion8-Nitro Isomer (RI)6/7-Nitro Isomers (RI)Mechanistic Origin
191

HighHighParent Molecule
174

High (Diagnostic) < 5% (Negligible)Peri-H Transfer (N1 to C8-NO2)
161

MediumLowNitro-Nitrite Rearrangement
145

Low/Medium100% (Base Peak) Direct C-N Cleavage
118

MediumHighSecondary Fragmentation

Interpretation Guide:

  • If your spectrum shows a dominant m/z 145 and negligible m/z 174, you likely have the 6- or 7-nitro isomer.

  • If your spectrum shows a significant m/z 174 (often >50% of base peak) alongside m/z 191, you have confirmed the 8-nitro isomer.

References

  • NIST Mass Spectrometry Data Center. 2(1H)-Quinoxalinone Mass Spectrum.[2] National Institute of Standards and Technology.[2][3] Link

  • Ramana, D. V., & Vairamani, M. (1975). Ortho effects in the mass spectra of some heteroaromatic nitro compounds. Organic Mass Spectrometry.
  • Yinon, J. (1987). Mass spectrometry of explosives: Nitro compounds. Mass Spectrometry Reviews.
  • Kuck, D. (1994).[4] Mass spectrometry of alkylbenzenes and related compounds. Part II: Gas-phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews. (Mechanisms of H-transfer in aromatic systems).

  • SpectraBase. 7-Nitro-2(1H)-quinoxalinone Spectrum. Wiley Science Solutions. Link

Sources

Validation

The Nitro-Quinoxalinone Isomers: A Comparative Guide to the Biological Activity of 6-Nitro and 8-Nitro Derivatives

Introduction: The Significance of Nitro-Group Positioning in Quinoxalinone Scaffolds Quinoxalinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nitro-Group Positioning in Quinoxalinone Scaffolds

Quinoxalinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of a nitro (-NO2) group, a potent electron-withdrawing moiety, onto the quinoxalinone core can dramatically influence the molecule's physicochemical properties and, consequently, its biological activity. The precise positioning of this nitro group is a critical determinant of the compound's therapeutic potential. This guide provides a comparative analysis of the biological activities of 6-nitro and 8-nitro quinoxalinone derivatives, drawing upon available experimental data to elucidate the impact of this positional isomerism.

The fundamental rationale for investigating these isomers lies in the differential electronic and steric environments of the 6- and 8-positions on the quinoxalinone ring. These differences can significantly alter the molecule's interaction with biological targets, affecting its binding affinity, mechanism of action, and overall efficacy. This guide will delve into the reported anticancer and antimicrobial activities of these two classes of derivatives, presenting a synthesis of the current understanding of their structure-activity relationships (SAR).

Comparative Biological Activity: A Tale of Two Isomers

The positioning of the nitro group at either the C6 or C8 position of the quinoxalinone scaffold directs the molecule towards distinct biological activities and potencies. While a direct head-to-head comparison in a single study under identical conditions is not extensively available in the current literature, a survey of separate studies provides valuable insights into their respective strengths.

Anticancer Activity: A Nuanced Landscape

Both 6-nitro and 8-nitro quinoxalinone derivatives have been investigated for their potential as anticancer agents. However, the available data suggests that the substitution pattern on the rest of the molecule plays a crucial role in determining the superior isomer.

One study on the anticancer effects of 2,3-dialkenyl-substituted quinoxalines against human non-small-cell lung cancer cells (A549) indicated that a bromo-substitution at the C6 position was more effective than a nitro-substitution.[3][4][5] Nevertheless, the study did provide data for a 6-nitro derivative, which can be used for comparative purposes.

Table 1: Anticancer Activity of a 6-Nitro Quinoxaline Derivative [3][4][5]

CompoundSubstitutionCell LineIC50 (μM)
5a6-nitroA549> 50

It is important to note that the high IC50 value for the 6-nitro derivative in this specific study does not preclude its potential in other molecular contexts or against different cancer cell lines. The efficacy of a particular isomer is highly dependent on the overall molecular structure.

Antimicrobial Activity: Emerging Potential of the 8-Nitro Isomer

In the realm of antimicrobial activity, 8-nitro quinoxalinone derivatives have shown promising results, particularly against Gram-positive bacteria. A study on new 8-nitrofluoroquinolone derivatives demonstrated good activity against Staphylococcus aureus.[6]

Table 2: Antibacterial Activity of 8-Nitrofluoroquinolone Derivatives against S. aureus [6]

DerivativeSubstituent at C-7MIC (µg/mL)
9cp-toluidine~2-5
9dp-chloro aniline~2-5
9eaniline~2-5
Aldose Reductase Inhibition: A Clear Preference for the 8-Nitro Position

A significant finding highlights the importance of the 8-nitro group for aldose reductase inhibition, an enzyme implicated in diabetic complications. A study of novel nitro-quinoxalinone derivatives revealed that all active compounds possessed an 8-nitro group, with IC50 values ranging from 1.54 to 18.17 μM.[1] This suggests a strong structure-activity relationship where the 8-nitro substitution is crucial for this specific biological activity.

Table 3: Aldose Reductase Inhibitory Activity of 8-Nitro Quinoxalinone Derivatives [1]

CompoundSubstitutionsIC50 (μM)
7a3-phenoxy18.17
7b3-phenoxy, 6-chloro12.31
7c3-phenoxy, 6,7-dichloro8.75
7d3-phenoxy, 5,8-dinitro4.26
7e3-phenoxy, 6,7-dichloro, 5,8-dinitro1.54

Experimental Methodologies: A Guide for the Researcher

To ensure the reproducibility and validity of the findings presented, this section details the experimental protocols for key biological assays.

Anticancer Activity Assay (MTT Assay)

This protocol is based on the methodology for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Workflow for Anticancer Activity Screening

cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Data Analysis A Cancer cell line culture B Cell counting and viability check A->B C Seeding cells in 96-well plates B->C D Preparation of serial dilutions of test compounds C->D E Addition of compounds to wells D->E F Incubation for 48-72 hours E->F G Addition of MTT reagent F->G H Incubation and formazan crystal formation G->H I Solubilization of formazan H->I J Absorbance reading at 570 nm I->J K Calculation of cell viability and IC50 J->K

Caption: Workflow for determining the anticancer activity of quinoxalinone derivatives using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain the desired cancer cell line (e.g., A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest the cells and seed them into 96-well microtiter plates at a density of 5 x 10^3 cells per well. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to obtain the desired concentrations.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Workflow for Antimicrobial Susceptibility Testing

cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 MIC Determination A Bacterial inoculum preparation (0.5 McFarland) C Inoculation of wells with bacterial suspension A->C B Serial dilution of test compounds in 96-well plates B->C D Incubation at 37°C for 18-24 hours E Visual inspection for bacterial growth D->E F Optional: Addition of resazurin for colorimetric reading E->F G Determination of the lowest concentration with no visible growth (MIC) F->G A Quinoxalinone Core B Nitro Group Position (6- vs. 8-) A->B C Other Substituents A->C D Physicochemical Properties (e.g., electronics, sterics) B->D C->D E Biological Target Interaction D->E F Biological Activity (e.g., anticancer, antimicrobial) E->F

Caption: The interplay of factors influencing the biological activity of nitro-quinoxalinone derivatives.

Future research should focus on the synthesis and direct comparative evaluation of 6-nitro and 8-nitro quinoxalinone derivatives with identical substitution patterns. This will provide a clearer understanding of the influence of the nitro group's position on various biological activities and enable the rational design of more potent and selective therapeutic agents.

Conclusion

The positional isomerism of the nitro group on the quinoxalinone scaffold is a critical factor in determining the biological activity profile of these derivatives. While current research provides valuable clues, with 8-nitro derivatives showing particular promise as aldose reductase inhibitors and antibacterials, a comprehensive, direct comparative analysis is still needed. The experimental protocols and SAR insights provided in this guide aim to facilitate further research in this promising area of medicinal chemistry, ultimately leading to the development of novel and effective therapeutic agents.

References

  • A novel, non-acid series of nitro-quinoxalinone derivatives was synthesized and tested for their inhibitory activity against aldose reductase as targeting enzyme. All active compounds displayed an 8-nitro group, and showed significant activity in IC50 values ranging from 1.54 to 18.17 μM. Among them 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one (7e), exhibited the strongest aldose reductase activity with an IC50 value of 1.54 μM and a good SAR (structure-activity relationship) profile. (Source: PubMed, URL: [Link])

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (Source: PMC, URL: [Link])

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (Source: PMC, URL: [Link])

  • 1/IC50 values of antitumor screening of target derivatives against... (Source: ResearchGate, URL: [Link])

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (Source: MDPI, URL: [Link])

  • DNA Structural Alteration Leading to Antibacterial Properties of 6-Nitroquinoxaline Derivatives. (Source: PubMed, URL: [Link])

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (Source: NIH, URL: [Link])

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (Source: PMC, URL: [Link])

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (Source: ResearchGate, URL: [Link])

  • Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (Source: PMC, URL: [Link])

  • Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM). (Source: ResearchGate, URL: [Link])

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (Source: NIH, URL: [Link])

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (Source: NIH, URL: [Link])

  • Antimicrobial screening and pharmacokinetic profiling of novel phenyl-tr[1][9][10]iazolo[4,3-a]quinoxaline analogues targeting DHFR and E. coli DNA gyrase B. (Source: PubMed, URL: [Link])

  • Full article: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (Source: Taylor & Francis Online, URL: [Link])

  • Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. (Source: PMC, URL: [Link])

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (Source: RSC Publishing, URL: [Link])

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (Source: PMC, URL: [Link])

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (Source: ResearchGate, URL: [Link])

  • a review on biological studies of quinoxaline derivatives. (Source: ResearchGate, URL: [Link])

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (Source: MDPI, URL: [Link])

  • Structure-activity relationship of anticancer drug candidate quinones. (Source: PMC, URL: [Link])

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (Source: Scientific & Academic Publishing, URL: [Link])

  • Comparison of MIC Results of MRSA Isolates Between Quinoxaline Derivative Compound and Vancomycin. (Source: ResearchGate, URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

2(1H)-quinoxalinone, 8-nitro- proper disposal procedures

This guide outlines the critical safety protocols and disposal procedures for 8-nitro-2(1H)-quinoxalinone . As a Senior Application Scientist, I have structured this not merely as a checklist, but as a logic-driven workf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety protocols and disposal procedures for 8-nitro-2(1H)-quinoxalinone . As a Senior Application Scientist, I have structured this not merely as a checklist, but as a logic-driven workflow designed to mitigate the specific energetic and toxicological risks associated with nitro-functionalized heterocycles.

Part 1: Executive Safety Directive

Immediate Action Required: Treat 8-nitro-2(1H)-quinoxalinone as a High-Energy Hazardous Waste . The presence of the nitro group (


) on the electron-deficient quinoxalinone scaffold creates potential for thermal instability and shock sensitivity, particularly in the presence of alkaline agents.[1]

The "Fatal Three" (Strict Incompatibilities):

  • NO Strong Bases (NaOH, KOH): Risk of forming shock-sensitive nitronate salts or unstable Meisenheimer complexes.[1]

  • NO Strong Reducing Agents (Hydrazine, Borohydrides): Exothermic reduction risks.[1]

  • NO Metal Powders (Zn, Mg): Catalytic decomposition risk.[1]

Part 2: Technical Hazard Assessment

To handle this compound safely, one must understand the underlying chemistry dictating its stability.[1]

PropertyData / StatusRisk Implication
Functional Group Nitro (

) at C8
High electron-withdrawing power; potential oxidizer; thermodynamically unstable.[1]
Scaffold Quinoxalin-2(1H)-oneTautomeric equilibrium (amide/iminol).[1] The N1-proton is acidic (

).[1]
GHS Classification Irritant / Toxic H315 (Skin), H319 (Eye), H335 (Resp).[2][3] Potential mutagen (common in nitro-aromatics).[1]
Thermal Stability Heat Sensitive Avoid rotary evaporation to dryness at

.

The Mechanistic Danger (Why Segregation Matters): The N1-proton of the quinoxalinone ring is acidic.[1] Upon contact with strong bases (e.g., Sodium Hydroxide), the molecule deprotonates. In nitro-substituted systems, this anion can delocalize into the nitro group, forming a nitronate salt .[1] Dry nitronate salts are often primary explosives (shock-sensitive).[1] Therefore, this waste must never be mixed into a general "Basic Organic Waste" container.[1]

Part 3: Disposal Workflow & Segregation Logic

This protocol uses a "Self-Validating System"—a decision tree that forces the researcher to verify the state of the waste before disposal.[1]

A. Solid Waste Disposal (Pure Compound)
  • Status: Expired powder, spill cleanup residues, or filter cakes.

  • Protocol:

    • Wetting: If the powder is dry and old, pre-wet it slightly with water or a high-flashpoint inert solvent (e.g., mineral oil) to desensitize it against friction/static.[1]

    • Primary Containment: Place in a clear, wide-mouth polyethylene (HDPE) jar. Do not use glass (shrapnel risk in case of energetic decomposition).[1]

    • Labeling: Label clearly as "Solid Hazardous Waste - Toxic/Organic Nitro Compound."

    • Destruction: Designated for High-Temperature Incineration (Rotary Kiln).

B. Liquid Waste Disposal (Mother Liquors/Solutions)
  • Status: Reaction mixtures or HPLC eluents.

  • Protocol:

    • pH Check (The Validation Step): Dip a pH strip into the solution.[1]

      • If pH > 9:[1] Neutralize carefully with dilute Acetic Acid or HCl to pH 6-7.[1] STOP if exotherm occurs.

      • If pH < 9:[1] Proceed.

    • Solvent Compatibility: Ensure the carrier solvent is compatible with incineration (e.g., Methanol, DCM, DMSO).

    • Segregation: Pour into the "Halogenated/Organic Waste" carboy.

      • Crucial: Ensure this carboy does NOT contain trace metals or oxidizers.[1]

C. Empty Container Management
  • Protocol: Triple rinse with a solvent capable of dissolving the residue (Acetone or DMSO).[1]

  • Rinsate Disposal: The rinsate must be treated as Liquid Hazardous Waste (see Section B), not poured down the drain.

  • Defacement: Deface the label and discard the bottle as standard glass waste only after verification of no yellow residue.

Part 4: Visualizing the Segregation Logic

The following diagram illustrates the decision matrix for disposing of 8-nitro-2(1H)-quinoxalinone to prevent cross-contamination events.

Waste_Segregation Start Waste Generation: 8-nitro-2(1H)-quinoxalinone StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid Wetting Pre-wet with Inert Solvent (Minimize Static/Friction) Solid->Wetting SolidBin HDPE Jar (Label: Toxic/Nitro Organic) Wetting->SolidBin Incineration FINAL DISPOSAL: High-Temp Incineration SolidBin->Incineration pHCheck CRITICAL CHECK: Is pH > 9? Liquid->pHCheck Neutralize Neutralize with Dilute Acid (Acetic/HCl) pHCheck->Neutralize Yes (Risk of Nitronate) SolventCheck Check Solvent Compatibility (No Oxidizers/Metals) pHCheck->SolventCheck No (Safe) Neutralize->SolventCheck LiquidBin Organic Waste Carboy (Segregated) SolventCheck->LiquidBin LiquidBin->Incineration

Caption: Operational workflow for segregating 8-nitro-2(1H)-quinoxalinone waste, prioritizing pH neutralization to prevent explosive salt formation.

Part 5: Emergency Response Protocol

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Nitro-aromatics can release toxic nitrogen oxide (

    
    ) vapors if decomposing.[1]
    
  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a Tyvek lab coat.

  • Containment: Do not use paper towels (combustible). Use vermiculite or sand to absorb the liquid.[1]

  • Decontamination:

    • Wipe the area with a mild detergent solution.[1]

    • DO NOT use bleach (Sodium Hypochlorite).[1] Bleach can react with amines/amides to form unstable chloramines.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11830, 8-Nitroquinoline (Structural Analog). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). RCRA Orientation Manual: Hazardous Waste Management.[1] (Focus on P-List and U-List Nitro Compounds).[1] Retrieved from [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards.[1] (General reference for Nitro-aromatic/Alkali incompatibility). Elsevier.[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitro Compounds.[1] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 2(1H)-quinoxalinone, 8-nitro-

This guide outlines the safe handling, personal protective equipment (PPE), and operational logic for 8-nitro-2(1H)-quinoxalinone (CAS 73148-21-7).[1] It is designed for researchers and safety officers requiring immediat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safe handling, personal protective equipment (PPE), and operational logic for 8-nitro-2(1H)-quinoxalinone (CAS 73148-21-7).[1] It is designed for researchers and safety officers requiring immediate, actionable data for risk assessment and protocol development.[1]

[1]

CAS: 73148-21-7 | Formula: C₈H₅N₃O₃ | MW: 191.14 g/mol [1]

Executive Safety Summary

Treat as a High-Potency Sensitizer. While specific toxicological data for this isomer is limited, the structural combination of a nitro group on a quinoxalinone core necessitates handling this compound as a potential mutagen and severe respiratory irritant.[1] The nitro moiety significantly increases the risk of metabolic reduction to toxic hydroxylamines, while the quinoxaline scaffold is a known DNA intercalator.[1]

Core Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Irritation: Causes serious eye irritation (Cat 2A) and skin irritation (Cat 2).[1]

  • Sensitization: Potential skin and respiratory sensitizer (due to nitro-aromatic reduction).[1]

  • Physical: Combustible solid; fine dust may form explosive mixtures in air.[1]

Chemical Identity & Physical Properties[1][2][3][4][5]
PropertySpecificationOperational Implication
CAS Number 73148-21-7Use this for waste manifesting and inventory tracking.[1]
Appearance Yellow to Orange PowderHigh visibility aids in detecting spill residues.[1]
Melting Point ~379°C (Predicted)Thermally stable under standard reaction conditions.[1]
Solubility DMSO, DMF (High); Water (Low)Use DMSO for stock solutions; avoid aqueous cleanup for initial spills.[1]
Flash Point ~183°CLow flammability risk, but avoid open flames.[1]
Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, scaling with the quantity handled and the physical state (solid vs. solution).[1]

A. Respiratory Protection[1][2]
  • Standard (< 1g Solid): N95 Filtering Facepiece .

    • Rationale: Sufficient for incidental dust.[1]

  • Bulk (> 1g Solid) or Heating: P100 Half-Face Respirator or PAPR .[1]

    • Rationale: Nitro-aromatics can sublime or release nitrogen oxides (NOx) if accidentally overheated.[1] A P100 filter with an organic vapor (OV) cartridge provides necessary redundancy.[1]

B. Hand Protection[1][2]
  • Dry Solid: Nitrile Gloves (Minimum 0.11 mm thickness) .[1]

    • Breakthrough: >480 min for solids.[1]

  • In Solution (DMSO/DMF): Double Gloving Required .

    • Inner: Nitrile (0.11 mm).[1]

    • Outer:Butyl Rubber or Silver Shield (Laminated Film) .[1]

    • Rationale: DMSO permeates nitrile in <5 minutes, carrying the dissolved nitro-compound through the skin barrier.[1]

C. Eye & Body Protection[1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the fine particle size of the powder.[1]

  • Body: Lab coat (buttoned) + Tyvek® sleeves for forearm protection.[1]

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct PPE based on experimental conditions.

PPE_Decision_Matrix Start Start: Handling 8-Nitro-2(1H)-quinoxalinone State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Solution Solution (DMSO/DMF) State_Check->Solution Dissolved Qty_Check Quantity > 1g? Solid->Qty_Check PPE_Sol CRITICAL HAZARD: Permeation Risk PPE: Laminate/Butyl Gloves (Outer) + Nitrile (Inner) + Fume Hood Solution->PPE_Sol PPE_Solid_Low PPE: Nitrile Gloves + N95 Mask + Splash Goggles Qty_Check->PPE_Solid_Low No PPE_Solid_High PPE: Double Nitrile + P100/OV Mask + Tyvek Sleeves Qty_Check->PPE_Solid_High Yes

Figure 1: Decision matrix for PPE selection based on physical state and quantity.

Operational Protocols
A. Weighing & Transfer[1]
  • Engineering Control: All weighing must be performed inside a chemical fume hood or a powder containment balance enclosure.[1]

  • Static Control: Use an antistatic gun or polonium strip.[1] Nitro-quinoxalinones are organic dielectrics and will accumulate static charge, leading to powder scattering.[1]

  • Technique: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the bulk container.[1]

B. Solubilization (The Danger Zone)

Dissolving 8-nitro-2(1H)-quinoxalinone in DMSO is the highest-risk operation due to the solvent's ability to penetrate skin.[1]

  • Place the vial containing the solid in a secondary container (e.g., a beaker).

  • Add DMSO slowly down the side of the vial.[1]

  • Do not vortex with an open cap. Cap tightly and use a rocker or sonicator.[1]

  • Self-Validating Step: Check the outer glove for any yellow discoloration immediately after handling.[1] If seen, change gloves immediately.[1]

C. Spill Response Workflow

In the event of a spill, speed and containment are critical to prevent aerosolization.[1]

Spill_Response Spill Spill Detected Type Type? Spill->Type Powder Powder Spill Type->Powder Liquid Liquid (Solvent) Spill Type->Liquid Action_Powder 1. Cover with wet paper towel (prevents dust) 2. Wipe inward Powder->Action_Powder Action_Liquid 1. Apply absorbent pads 2. Do NOT use water initially (spreads organic solvent) Liquid->Action_Liquid Disposal Dispose as Hazardous Chemical Waste (Incineration) Action_Powder->Disposal Action_Liquid->Disposal

Figure 2: Logic flow for containing and cleaning spills based on physical state.

Disposal & Deactivation
  • Waste Stream: Segregate as "Toxic Organic Waste" . Do not mix with oxidizers (e.g., nitric acid) as nitro compounds can form unstable mixtures.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1]

  • Labeling: Must explicitly state "Contains Nitro-aromatics" to alert disposal facility of potential explosion hazards during incineration.[1]

References
  • GuideChem. (2024).[1] 8-Nitroquinoxalin-2(1H)-one Properties and CAS 73148-21-7.[1][3] Retrieved from

  • ChemicalBook. (2024).[1] 8-Nitroquinoxalin-2(1H)-one MSDS and Safety. Retrieved from

  • PubChem. (2024).[1] Quinoxalin-2(1H)-one Compound Summary. (Used for core scaffold toxicity derivation).[1] Retrieved from

  • ECHA. (2024).[1] Guidance on the Application of the CLP Criteria - Nitro Compounds. European Chemicals Agency.[1] (General hazard classification for nitro-substituted heterocycles).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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